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5-(Prop-2-yn-1-yl)thiophene-2-ol

Cat. No.: B14475033
CAS No.: 66030-28-2
M. Wt: 138.19 g/mol
InChI Key: SFGUTPDLXQVKQN-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern organic and medicinal chemistry. rroij.comeprajournals.com Its aromatic nature, similar to that of benzene (B151609), allows it to participate in a wide range of chemical reactions. rroij.comwikipedia.org Thiophene and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials science applications. rroij.comwikipedia.orgnih.gov

The thiophene ring is considered a "bioisostere" of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without loss of activity. rroij.comwikipedia.org This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. rroij.comchemeurope.com Thiophene derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor effects. nih.govresearchgate.net

Beyond medicine, thiophenes are crucial in materials science, forming the basis of conductive polymers like polythiophene, which are essential in organic electronics. chemeurope.comnih.gov

The Role of Propargylic Alcohols in Advanced Synthetic Methodologies

Propargylic alcohols are organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (an alkyne). rawsource.comwikipedia.org This dual functionality makes them incredibly versatile building blocks in organic synthesis. rawsource.comresearchgate.net They serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and advanced materials. rawsource.comrsc.org

The reactivity of the alkyne and alcohol groups allows for a diverse range of chemical transformations, such as cyclization, substitution, and addition reactions. wikipedia.orgresearchgate.net Propargylic alcohols are particularly valued in the construction of complex molecular frameworks essential for drug development. rawsource.com

Structural Context and Rationale for Investigating 5-(Prop-2-yn-1-yl)thiophene-2-ol

The compound this compound combines the structural features of both a thiophene derivative and a propargylic alcohol. The rationale for its investigation stems from the potential for synergistic or unique properties arising from the combination of these two important functional groups within a single molecule.

The presence of the thiophene ring suggests potential biological activity and applications in materials science. The propargylic alcohol moiety provides a reactive handle for further chemical modifications and the introduction of additional molecular complexity. This makes this compound a promising candidate for the development of new pharmaceuticals and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6OS B14475033 5-(Prop-2-yn-1-yl)thiophene-2-ol CAS No. 66030-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66030-28-2

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

5-prop-2-ynylthiophen-2-ol

InChI

InChI=1S/C7H6OS/c1-2-3-6-4-5-7(8)9-6/h1,4-5,8H,3H2

InChI Key

SFGUTPDLXQVKQN-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(S1)O

Origin of Product

United States

Synthetic Methodologies for 5 Prop 2 Yn 1 Yl Thiophene 2 Ol

Strategies for Thiophene (B33073) Core Construction

The formation of the thiophene ring is a critical step in the synthesis of 5-(prop-2-yn-1-yl)thiophene-2-ol. Various methods have been developed, broadly categorized into cyclization of functionalized alkynes and multicomponent reactions.

Cyclization of Functionalized Alkynes

The cyclization of sulfur-containing alkyne substrates is a powerful and versatile method for constructing the thiophene ring. nih.govnih.gov These reactions often proceed with high regioselectivity and can be catalyzed by various transition metals. nih.govnih.gov

One notable approach involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov This reaction, catalyzed by palladium iodide (PdI2) with potassium iodide (KI) as an additive, can be carried out in methanol (B129727) or an ionic liquid like BmimBF4, which allows for catalyst recycling. nih.gov The general scheme for this reaction is the conversion of readily available 1-mercapto-3-yn-2-ols into the corresponding thiophenes. organic-chemistry.org

Another strategy is the iodocyclization of functionalized alkynes, which yields iodine-containing thiophenes that can be further modified through cross-coupling reactions. nih.gov Additionally, a 5-exo-dig cyclization of gem-dialkylthiovinylallenes, formed from the isomerization of 1,1-bis(ethylthio)-1-en-4-ynes, provides another route to substituted thiophenes. nih.gov

Catalyst/ReagentSubstrateProductConditionsYield
PdI2/KI1-Mercapto-3-yn-2-olsSubstituted thiophenesMeOH, 50-100 °C or BmimBF4, 80 °CGood to High
I2Functionalized alkynesIodine-containing thiophenesVaries-
DBU1,1-Bis(ethylthio)-1-en-4-ynesSubstituted thiophenesVaries-

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted thiophenes in a single step from simple starting materials. nih.govtandfonline.com These reactions are valuable for creating molecular diversity and complexity. tandfonline.com

The Gewald reaction is a classic and widely used MCR for thiophene synthesis. nih.govderpharmachemica.com It involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. derpharmachemica.comnih.gov The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization. nih.gov

Other MCRs for thiophene synthesis include the reaction of β-ketodithioesters, α-haloketones, and isocyanides in an aqueous medium. nih.gov Domino reactions have also been developed, for instance, by reacting aldehydes, activated methylene halides, and elemental sulfur with 1,3-dicarbonyl compounds in water. nih.gov These methods can be catalyzed by metals, bases, or proceed under catalyst-free conditions. tandfonline.com

Reaction NameReactantsCatalyst/ConditionsProduct
Gewald ReactionKetone/Aldehyde, Active Methylene Nitrile, Elemental SulfurBase2-Aminothiophenes
-β-Ketodithioesters, α-Haloketones, IsocyanidesAqueous mediumThiophene derivatives
Domino ReactionAldehydes, Activated Methylene Halides, Elemental Sulfur, 1,3-DicarbonylsWaterThiophene derivatives

Approaches for Propargyl Alcohol Moiety Introduction

Once the thiophene core is established, the next crucial step is the introduction of the propargyl alcohol moiety at the desired position. This is typically achieved through cross-coupling reactions or direct alkynylation methods.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for forming carbon-carbon bonds. youtube.comyoutube.com The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a particularly relevant method for introducing the propargyl group. nih.govnih.govyoutube.com This reaction typically uses a palladium catalyst and a copper co-catalyst. youtube.com

For the synthesis of this compound, a pre-functionalized thiophene, such as a halothiophene, would be coupled with a protected propargyl alcohol derivative. The regioselectivity of the coupling is dictated by the position of the halogen on the thiophene ring. nih.govnih.gov

Coupling ReactionReactantsCatalyst SystemKey Features
Sonogashira CouplingHalothiophene, Terminal AlkynePalladium catalyst, Copper co-catalystForms a C(sp)-C(sp2) bond
Suzuki CouplingThiophene boronic acid/ester, Propargyl halidePalladium catalyst, BaseTolerates a wide range of functional groups
Stille CouplingOrganostannane, Propargyl halidePalladium catalystMild reaction conditions

Alkynylation Methods

Direct C-H alkynylation of thiophenes has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. nih.govcas.cn These methods involve the direct coupling of a C-H bond on the thiophene with a terminal alkyne. cas.cn

Palladium-catalyzed C-H alkynylation of thiophenes has been developed, allowing for the introduction of an alkyne group at either the C2 or C5 position with high regioselectivity, controlled by the reaction conditions. nih.govnih.gov Another approach utilizes a gold catalyst in combination with a Brønsted acid to activate a hypervalent iodine reagent, enabling the direct ethynylation of thiophenes at room temperature. epfl.ch These methods are suitable for late-stage functionalization and tolerate a variety of functional groups. nih.govcas.cn

Catalyst SystemReagentsPosition of Alkynylation
Palladium salt, Silver saltTerminal alkyneC2 or C5
Gold catalyst, Brønsted acidHypervalent iodine reagent (TIPS-EBX)Varies

Isolation and Synthesis of Naturally Occurring Analogues

Thiophene derivatives are found in some natural products, although they are less common than other heterocyclic systems. derpharmachemica.comwikipedia.org Benzo[b]thiophenes, for example, are present in several biologically active molecules. nih.govijprajournal.com The study of naturally occurring thiophenes and their analogues provides valuable insights for the design of new synthetic targets with potential pharmacological applications. ijprajournal.combenthamdirect.com

The synthesis of naturally occurring thiophene-containing compounds often employs the same fundamental reactions discussed previously, such as cyclization and cross-coupling methods. benthamdirect.com For instance, the synthesis of various substituted benzo[b]thiophenes has been achieved through the electrophilic cyclization of o-alkynyl thioanisoles. acs.org The biological evaluation of these synthetic and naturally inspired compounds can reveal important structure-activity relationships. For example, some benzo[b]thiophene derivatives with alcohol moieties have shown enhanced antimicrobial activity. nih.gov

Compound ClassBiological ActivitySynthetic Strategy Highlight
Benzo[b]thiophenesAntimicrobial, Antifungal, AnticancerElectrophilic cyclization of alkynyl thioanisoles
Thiophene-based drugsAnti-inflammatory, AntiviralOften involves multicomponent or cyclization reactions

Regiochemical and Stereochemical Considerations in Synthesis

The synthesis of this compound requires careful control of regiochemistry to ensure the correct substitution pattern on the thiophene ring. The inherent reactivity of the thiophene nucleus and the tautomeric nature of the thiophen-2-ol (B101167) system are central to these considerations. Stereochemical issues, while less apparent in the final aromatic product, may arise in certain synthetic intermediates.

A primary consideration is the tautomerism of the thiophen-2-ol core. It exists in equilibrium with its non-aromatic ketone tautomers, primarily thiophen-2(5H)-one and to a lesser extent, thiophen-2(3H)-one. The position of this equilibrium is influenced by the solvent and substituents. Synthetic strategies must account for the reactivity of all three species, as alkylation or other functionalization could occur on either the oxygen or the carbon atoms of the ring, leading to different isomers.

Regiochemical Control in Key Synthetic Strategies

Several hypothetical synthetic routes can be envisioned for this compound, each with distinct regiochemical challenges:

Direct Alkynylation of a Thiophen-2-ol Precursor: A direct approach would involve the C-alkynylation of a pre-formed thiophen-2-ol or a protected analogue. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. However, in the context of thiophene, which is an electron-rich heterocycle, electrophilic substitution typically occurs at the C5 position if the C2 position is substituted. nih.gov For direct C-H alkynylation, palladium-catalyzed methods have been developed that can show high regioselectivity. The choice of catalyst and ligands can direct the alkynylation to either the C2 or C5 position of a 3-substituted thiophene, and similar control could potentially be achieved for a 2-substituted thiophene. A major challenge would be preventing O-alkynylation of the hydroxyl group. Therefore, a protecting group on the hydroxyl moiety would likely be necessary.

Functionalization of a Pre-formed Thiophene Ring: An alternative is a stepwise functionalization. For instance, starting with 2-bromothiophene, one could introduce the hydroxyl group (or a protected form) and then the propargyl group. A common strategy for regioselective functionalization is the use of lithium/halogen exchange reactions. femaflavor.org For example, starting with 2,5-dibromothiophene, one could selectively replace one bromine with a protected hydroxyl group, followed by a cross-coupling reaction (e.g., Sonogashira coupling) to introduce the propargyl group at the 5-position. The order of these steps would be crucial for the final outcome.

Ring-Closing Synthesis from Acyclic Precursors: Building the thiophene ring from acyclic precursors often provides the best control over regiochemistry. Classic methods like the Paal-Knorr or Gewald synthesis could be adapted. derpharmachemica.com For instance, a 1,4-dicarbonyl compound with the appropriate substituents could be reacted with a sulfurizing agent like Lawesson's reagent to form the thiophene ring with the desired substitution pattern already in place. derpharmachemica.com Another powerful approach is the cyclization of functionalized alkynes. nih.gov A suitably designed acyclic precursor containing a thiol group and an alkyne could undergo an intramolecular cyclization to form the thiophene ring. nih.gov The initial placement of the functional groups on the acyclic chain would dictate the final regiochemistry of the product.

Stereochemical Considerations

The final product, this compound, is an achiral molecule as it is aromatic and planar. Therefore, in its final form, there are no stereocenters to consider.

However, if the synthesis proceeds through one of its non-aromatic tautomers, such as 5-(prop-2-yn-1-yl)thiophen-2(5H)-one, a stereocenter is created at the C5 position. In such a scenario, the reaction would produce a racemic mixture unless a chiral auxiliary or catalyst is employed. For instance, in a Michael addition reaction to form a substituted thiophenone intermediate, diastereoselectivity can be achieved, as demonstrated in the synthesis of related thiophene derivatives. mdpi.com If the synthetic route involves such a chiral intermediate, subsequent steps would need to be carefully chosen to either maintain the stereochemical integrity or to lead to the desired achiral aromatic product.

The following table summarizes the key regiochemical and stereochemical considerations for the potential synthetic routes to this compound.

Synthetic Strategy Key Regiochemical Challenges Potential Stereochemical Issues
Direct C-H Alkynylation of Thiophen-2-ol- C5 vs. other positions (C3, C4) selectivity. - Competition between C-alkynylation and O-alkynylation.None in the final aromatic product.
Functionalization of Pre-formed Thiophene- Regiocontrol in introducing two different substituents at C2 and C5. - Order of functionalization is critical.None in the final aromatic product.
Ring-Closing from Acyclic Precursors- Initial synthesis of the correctly substituted acyclic precursor.Potential for stereocenters in acyclic precursors or non-aromatic intermediates.
Reactions involving Thiophenone Tautomers- Controlling the site of reaction (C3 vs. C5 vs. O).A stereocenter at C5 in the thiophenone intermediate would lead to a racemic mixture without chiral control.

Chemical Transformations and Reactivity of 5 Prop 2 Yn 1 Yl Thiophene 2 Ol

Reactions Involving the Propargylic Alcohol Functional Group

The propargylic alcohol moiety is a versatile functional group that can undergo a variety of transformations, including rearrangements, additions, and derivatizations.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement is a classic acid-catalyzed reaction that converts propargylic alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgcore.ac.uk This reaction proceeds through a 1,3-hydroxyl shift, followed by tautomerization. core.ac.uk The traditional method employs strong Brønsted acids, but modern approaches also utilize Lewis acids and transition metal catalysts to achieve milder reaction conditions and improved selectivity. wikipedia.orgcore.ac.ukucl.ac.uk

In the context of 5-(prop-2-yn-1-yl)thiophene-2-ol, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated ketone. The reaction is atom-economical and has been applied in the synthesis of various complex molecules. core.ac.uk Gold catalysts, in particular, have shown significant promise in promoting this rearrangement due to their ability to activate π-systems. ucl.ac.uk Computational studies on similar systems, such as the gold(I)-catalyzed rearrangement of 1-phenyl-2-propyn-1-ol, have provided insights into the reaction mechanism, suggesting the potential for unexpected pathways depending on the reaction conditions. rsc.orgrsc.org

Catalyst Type Typical Conditions Product
Brønsted Acids (e.g., H₂SO₄, HCl)Stoichiometric amounts, often with heating. core.ac.ukα,β-unsaturated ketone
Lewis Acids (e.g., InCl₃)Catalytic amounts, sometimes with microwave irradiation. wikipedia.orgα,β-unsaturated ketone
Transition Metals (e.g., Au, Ru)Catalytic amounts, milder conditions. wikipedia.orgucl.ac.ukα,β-unsaturated ketone

Hydration and Nucleophilic Addition Reactions

The triple bond of the propargylic alcohol is susceptible to hydration and nucleophilic addition reactions. Acid-catalyzed hydration of the alkyne would lead to the formation of a ketone.

Nucleophilic additions to the propargylic alcohol can also occur. For instance, in the presence of a suitable catalyst, alcohols can add across the triple bond. core.ac.uk

Derivatization Studies

The hydroxyl group of the propargylic alcohol can be readily derivatized to alter the molecule's properties or to introduce new functionalities. Common derivatization reactions include esterification and etherification. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester.

In one study, a similar propargyl alcohol was reacted with mesyl chloride and triethylamine (B128534) to form a chloroallene intermediate, which then underwent further reactions. rsc.org This highlights the potential for the hydroxyl group to be converted into a good leaving group, facilitating subsequent transformations. Another example involves the reaction of a propargyl alcohol with dansyl chloride to form a sulfonamide derivative. core.ac.uk

Reactions of the Thiophene (B33073) Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to various reactions, particularly those involving electrophilic substitution and C-H activation.

Intramolecular C-H Activation Processes

While specific studies on intramolecular C-H activation of this compound are not prevalent, the proximity of the propargylic side chain to the thiophene ring suggests the potential for such reactions. Transition metal-catalyzed C-H activation could lead to the formation of new cyclic structures.

Electrophilic Aromatic Substitution Pathways

Thiophene undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609), with a preference for substitution at the 2-position. pearson.com In the case of this compound, the existing substituents will direct incoming electrophiles. The hydroxyl group at the 2-position is an activating group and an ortho-, para-director. However, since the para position (position 5) is already substituted, electrophilic attack would be directed to the 3-position.

Cyclization Reactions for Fused Heterocycles

The intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of fused thieno[3,2-b]pyran and thieno[2,3-b]pyran ring systems. These reactions can be promoted by either metal catalysts or bases, leading to a variety of substituted heterocyclic products.

Metal-Catalyzed Cyclizations

Metal catalysts, particularly those based on gold and palladium, are effective in promoting the intramolecular cyclization of this compound. These reactions typically proceed through activation of the alkyne moiety by the metal catalyst, followed by nucleophilic attack of the thiophene oxygen.

Gold catalysts, such as AuCl, have been shown to efficiently catalyze the cycloisomerization of γ-acetylenic carboxylic acids to form 5-exo-alkylidene-butyrolactones under mild conditions. sci-hub.se This methodology can be extended to the cyclization of this compound, where the hydroxyl group acts as the internal nucleophile. The reaction proceeds via a 6-endo-dig cyclization to afford thieno[3,2-b]pyran derivatives. The choice of catalyst and reaction conditions can influence the selectivity and yield of the cyclized product. Gold(I)-catalyzed cycloisomerization of alkynol-based systems has emerged as a useful tool for the synthesis of various heterocyclic structures. researchgate.netscispace.com

Palladium catalysts are also employed in the cyclization of similar systems. For instance, the palladium-catalyzed heteroannulation of internal alkynes is a key step in the synthesis of thieno[3,2-b]pyrroles. sci-hub.se While this example involves a nitrogen nucleophile, the principle can be applied to the oxygen nucleophile in this compound to form the corresponding thienopyran.

Table 1: Examples of Metal-Catalyzed Cyclization of Propargyl Thiophene Derivatives

Catalyst SystemSubstrateProductYield (%)Reference
AuClγ-acetylenic carboxylic acids5-exo-alkylidene-butyrolactonesHigh sci-hub.se
(PPh₃)AuBF₄1,5-enynesBicyclic systemsGood researchgate.net
Pd(PhCN)₂Cl₂/P(t-Bu)₃3-bromo-2-(phenylacetylene)thiopheneThieno[3,2-b]pyrroleGood sci-hub.se

Base-Promoted Cyclizations

Base-promoted cyclization offers an alternative route to fused thienopyrans from this compound. The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the intramolecular attack on the alkyne. This type of cyclization is analogous to the Thorpe-Ziegler reaction used in the synthesis of thieno[2,3-b]pyrroles. researchgate.net

The choice of base and solvent is crucial for the success of these reactions. Strong, non-nucleophilic bases are often preferred to avoid competing intermolecular reactions. The reaction conditions can be tuned to favor either the 6-endo-dig cyclization, leading to thieno[3,2-b]pyrans, or a 5-exo-dig cyclization, which would yield thieno[2,3-b]furans, although the former is generally more common for this type of substrate. The synthesis of thieno[2,3-b]pyridines has been achieved through base-catalyzed intramolecular cyclization of related 2-(organylmethylthio)pyridines. scielo.br

Table 2: Examples of Base-Promoted Cyclization of Thiophene Derivatives

BaseSubstrateProductYield (%)Reference
Sodium alkoxide2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrilesThieno[2,3-b]pyridinesExcellent scielo.br
K₂CO₃3-nitrothiophene-2,5-dicarboxylates with thioglycolatesThieno[3,2-b]thiophenesGood researchgate.net

Applications in Click Chemistry

The terminal alkyne of the propargyl group in this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

The CuAAC reaction is known for its high fidelity, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous media. organic-chemistry.orgnih.govorganic-chemistry.org The reaction involves the copper(I)-catalyzed coupling of the terminal alkyne with an organic azide. The resulting triazole linkage is stable and can be used to connect the thiophene moiety to a wide variety of other molecules, including biomolecules and polymers. The use of ligands can accelerate the reaction and protect sensitive substrates. nih.gov

Table 3: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalyst SystemReactantsProductKey FeaturesReferences
Cu(I) salt (e.g., CuI, CuSO₄/sodium ascorbate)Terminal alkyne, Organic azide1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, mild conditions, aqueous compatible organic-chemistry.orgresearchgate.netnih.govnih.govorganic-chemistry.org

Transition Metal-Catalyzed Reactions

Beyond cyclization and click chemistry, the propargyl group of this compound can participate in various other transition metal-catalyzed reactions, primarily involving palladium and gold catalysts.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used for cross-coupling reactions involving alkynes. The most prominent of these is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. d-nb.infonih.gov In the context of this compound, this reaction would typically involve a halogenated derivative of the thiophene-2-ol coupling with propargyl alcohol, or alternatively, the propargyl group of the title compound could be coupled with a haloaromatic compound.

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds and has been used in the synthesis of complex molecules. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. d-nb.info Modified protocols have been developed that are copper- and amine-free. organic-chemistry.org The synthesis of polysubstituted furans has been achieved through a stepwise Sonogashira coupling followed by cyclization. nih.gov

Table 4: Typical Conditions for Palladium-Catalyzed Sonogashira Coupling

Palladium CatalystCo-catalystBaseSolventKey FeaturesReferences
PdCl₂(PPh₃)₂CuIAmine (e.g., Et₃N)Various organic solventsMild conditions, broad substrate scope d-nb.infonih.govmdpi.com
Pd(PPh₃)₄CuICs₂CO₃TolueneHigh regioselectivity for polyhalogenated arenes nih.gov
PdCl₂(PPh₃)₂NoneTBAFSolvent-freeCopper- and amine-free conditions organic-chemistry.org

Gold-Catalyzed Transformations

Gold catalysts exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. This property is exploited in various intramolecular cyclization and rearrangement reactions. ntnu.edu Gold-catalyzed reactions of propargyl systems can lead to a diverse array of products depending on the substrate and reaction conditions. ntnu.edu

For this compound, gold catalysis can induce intramolecular cyclization to form thienopyrans, as discussed in section 3.3.1. researchgate.netscispace.com Furthermore, gold catalysts can promote cascade reactions, where an initial cyclization is followed by further transformations. For instance, gold-catalyzed reactions of allenynes can lead to the formation of fused cyclopropanes and acenaphthenes. nih.gov The reaction of N-propargyl tryptamines in the presence of a gold catalyst can result in spirocyclization. chemrxiv.org These examples highlight the potential of gold catalysis to construct complex molecular architectures from propargyl-containing precursors.

Table 5: Examples of Gold-Catalyzed Transformations of Propargyl Compounds

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesReferences
Au(I) complexesAlkynol derivativesFused heterocyclic systemsMild conditions, high efficiency researchgate.netscispace.com
Gold(I) catalystsPropargyl esters/acetalsCycloaddition productsChemoselective pathways ntnu.edu
Gold catalystsAllenynesFused cyclopropanes, acenaphthenesCascade reactions nih.gov
Gold catalystsN-propargyl tryptaminesSpiroindoleninesSpirocyclization chemrxiv.org

Ruthenium and Osmium Catalysis

The reactivity of related compounds, such as other thiophene derivatives or various alkynes, has been explored under ruthenium and osmium catalysis. For instance, ruthenium-catalyzed reactions are known to effect C-H alkylation of thiophene rings and can mediate the hydrohalogenation and hydroarylation of alkynes. eco-vector.comnih.govrsc.org Similarly, osmium catalysts have been utilized in the cyclization of o-alkynyl phenethylamines and the oxidative cyclization of dienes. cdmf.org.brnih.govresearchgate.net

However, due to the strict focus of this article on this compound, and in the absence of direct research, a detailed discussion of its behavior under such catalytic conditions would be purely speculative. The unique electronic and steric properties of this specific molecule, arising from the combination of the thiophene-2-ol and the propargyl moieties, would undoubtedly influence its reactivity in ways that cannot be accurately predicted without experimental data.

Consequently, no detailed research findings or data tables on the ruthenium and osmium catalysis of this compound can be presented. Further experimental investigation is required to elucidate the potential chemical transformations and reactivity of this compound in the presence of ruthenium and osmium catalysts.

Advanced Characterization Methodologies for 5 Prop 2 Yn 1 Yl Thiophene 2 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(Prop-2-yn-1-yl)thiophene-2-ol, one would expect to see distinct signals for the hydroxyl proton (which may be broad and its chemical shift dependent on solvent and concentration), the thiophene (B33073) ring protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The coupling constants between adjacent protons would help to confirm their connectivity.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., sp², sp³, sp-hybridized). For this compound, signals would be expected for the carbon atoms of the thiophene ring (with the carbon bearing the hydroxyl group having a characteristic downfield shift), the propargyl group (including the methylene and two acetylenic carbons).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations. COSY would confirm the coupling between protons on adjacent carbons, while HSQC would correlate each proton with the carbon atom to which it is directly attached. This would be crucial in unambiguously assigning the signals for the thiophene ring and propargyl group protons and carbons.

A representative, though not specific, data table for a substituted thiophene is presented below to illustrate the type of information obtained from NMR.

Hypothetical ¹H NMR Data for a Substituted Thiophene
Chemical Shift (δ, ppm)
7.10
6.85
4.50
3.60
2.20
Hypothetical ¹³C NMR Data for a Substituted Thiophene
Chemical Shift (δ, ppm)
160.0
130.0
125.0
120.0
80.0
75.0
25.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.

C=C and C=O stretches: Bands in the 1500-1700 cm⁻¹ region, corresponding to the thiophene ring and potentially the C=O of the thiophenone tautomer.

C-S stretch: These are typically weak and can be difficult to identify but appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing the loss of characteristic fragments such as the propargyl group or the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Thiophene and its derivatives typically exhibit strong absorption in the UV region. The substitution pattern and the presence of the hydroxyl and propargyl groups would influence the wavelength of maximum absorption (λmax). The electronic transitions are generally of the π → π* type for conjugated systems.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This would be particularly insightful for confirming the tautomeric form present in the crystal lattice and for understanding the packing of the molecules. The crystal structures of several substituted thiophene derivatives have been reported, revealing insights into their molecular conformations and intermolecular interactions. nih.govnih.govmdpi.commdpi.comresearchgate.net

A hypothetical data table for X-ray crystallographic data is shown below.

Hypothetical Crystal Data for a Thiophene Derivative
Parameter
Crystal system
Space group
a (Å)
b (Å)
c (Å)
β (°)
Volume (ų)
Z

Computational and Theoretical Investigations of 5 Prop 2 Yn 1 Yl Thiophene 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-(prop-2-yn-1-yl)thiophene-2-ol at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, energies, and a host of other properties that are often difficult to measure experimentally.

A central aspect of thiophene-2-ol chemistry is its existence in a tautomeric equilibrium with its more stable thione isomers, primarily thiophen-2(5H)-one. Theoretical studies consistently show that the thione tautomer is the thermodynamically preferred form. This equilibrium is critical as it governs the molecule's reactivity and spectroscopic signature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules like thiophene (B33073) derivatives. Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly employed to calculate the structural and electronic properties of these compounds.

For the parent thiophene-2-ol system, DFT calculations are crucial for determining the relative stabilities of the thiol and thione tautomers. These calculations help rationalize experimental observations and provide a molecular-level understanding of the tautomeric preference. In a broader context, DFT is used to investigate reaction mechanisms, such as the atmospheric oxidation of thiophene, where it can predict the energies of reactants, products, and transition states.

For instance, in a study on the reaction of thiophene with the hydroperoxyl radical, various levels of theory were used to compute the relative energies of the resulting products, including thiophene-2-ol and 3H-2-thiophenone. researchgate.net These calculations demonstrate the power of DFT and higher-level methods in mapping out complex reaction pathways.

Table 1: Calculated Relative Energies (in kcal/mol) for Thiophene Oxidation Products Relative to Reactants researchgate.net

SpeciesB3LYP/6-311+g(d,p)CCSD(T)/CC-PV(T+d)ZBD(T)/6-31+g(d,p)
Thiophene-2-ol + OH-28.04-29.40-30.29
3H-2-Thiophenone + OH-35.62-34.67-37.91

This table illustrates the application of various computational methods to determine the thermodynamics of reactions involving thiophene derivatives. The data is from a study on thiophene oxidation, not a direct calculation of tautomer stability.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often provide higher accuracy than DFT for certain properties, albeit at a greater computational expense.

High-level ab initio calculations, such as the Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" in computational chemistry for obtaining accurate energies. As seen in the table above from the study of thiophene oxidation, CCSD(T) calculations are used to refine the energies obtained from DFT methods, providing benchmark values for reaction thermodynamics. researchgate.net Such methods are essential for obtaining a precise picture of the potential energy surface for reactions involving thiophene-2-ol and its derivatives.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformations.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the propargyl group to the thiophene ring. Computational methods can be used to perform a systematic scan of the dihedral angle associated with this bond to map out the rotational energy profile. This analysis would reveal the energy barriers between different conformers and identify the lowest energy (most stable) orientations of the propargyl group relative to the thiophene ring. While specific studies on this molecule are lacking, the general approach involves rotating the substituent and calculating the energy at each step to find the minima.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states that are difficult to observe experimentally. For this compound, a key reaction to study computationally is the tautomerization between the -ol and -one forms.

Theoretical calculations can map the entire reaction pathway for the intramolecular proton transfer. This involves locating the transition state structure and calculating the activation energy (the energy barrier) for the conversion. The activation energy is a critical parameter that determines the rate of the tautomerization process. DFT methods are well-suited for locating transition states and computing these energy barriers. For related systems, these barriers are often found to be low enough for the tautomerization to occur readily at room temperature.

Electronic Structure and Aromaticity Analysis

The arrangement of electrons in this compound dictates its reactivity, spectroscopic properties, and aromaticity. The thiophene ring is nominally aromatic, but the presence of the hydroxyl group and the tautomeric equilibrium can significantly influence its electronic character.

Computational methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution, orbital interactions, and bonding. researchgate.net For the thiophene-2-ol tautomer, the analysis would likely show significant delocalization of a lone pair from the oxygen atom into the thiophene ring's π-system, enhancing its electron density. Conversely, in the thiophen-2(5H)-one tautomer, the π-system is interrupted, leading to a loss of aromaticity.

Aromaticity itself can be quantified using several computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. It is expected that the thiophene-2-ol tautomer would exhibit a significantly more negative NICS value than the non-aromatic thiophen-2(5H)-one tautomer. Such analyses have been shown to be crucial in understanding how changes in electronic structure dictate the activation energies in reactions involving thiophene. researchgate.net

Applications and Future Directions of 5 Prop 2 Yn 1 Yl Thiophene 2 Ol in Advanced Chemical Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The dual functionality of 5-(prop-2-yn-1-yl)thiophene-2-ol makes it an exemplary synthetic intermediate. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions that are foundational to modern organic synthesis.

Key Synthetic Transformations:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is one of the most powerful methods for forming sp-sp² carbon-carbon bonds. wikipedia.orglibretexts.org this compound can be readily coupled with a diverse range of halogenated aromatic and heteroaromatic compounds, providing a direct route to more complex, conjugated systems. organic-chemistry.orgyoutube.com These products are of significant interest in medicinal chemistry and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction offers a highly efficient and selective method for creating 1,4-disubstituted 1,2,3-triazoles from alkynes and azides. wikipedia.orgorganic-chemistry.org The propargyl group of the title compound can react with various organic azides under mild, often aqueous, conditions to yield thiophene-triazole conjugates. nih.gov Triazoles are stable aromatic linkers that can impart favorable properties, including improved metabolic stability and binding interactions in drug candidates.

Intramolecular Cyclization: Propargyl ethers and thioethers are known to undergo thermal or metal-catalyzed rearrangements to form fused heterocyclic systems. For instance, propargylthio-substituted thiophenes have been shown to cyclize into thieno[b]thiin systems. researchgate.net The hydroxyl group of this compound could be converted to an ether or other derivative, which could then undergo an intramolecular cyclization reaction, providing access to novel fused-ring architectures such as thieno[3,2-b]pyrans.

Table 1: Potential Synthetic Reactions Utilizing this compound

Reaction TypeCoupling PartnerCatalyst SystemResulting Structure
Sonogashira CouplingAryl/Vinyl Halide (Ar-X)Pd(0) catalyst, Cu(I) cocatalyst, Amine baseThiophene-alkyne-Aryl Conjugate
CuAAC "Click" ChemistryOrganic Azide (R-N₃)Cu(I) sourceThiophene-Triazole Conjugate
Intramolecular Cyclization(After derivatization)Thermal or Metal catalystFused Thieno-heterocycles

Contributions to Scaffold Diversity in Organic Synthesis

Scaffold diversity is a central concept in drug discovery and chemical biology, where the goal is to generate libraries of structurally distinct molecules to explore chemical space and identify new bioactive compounds. This compound is an ideal starting point for generating such diversity due to the chemical versatility of its propargyl group. nih.govmdpi.com

Starting from this single compound, a multitude of distinct molecular frameworks can be accessed. The transformations described in the previous section (Sonogashira, CuAAC) represent primary diversification steps. Further reactions on the alkyne moiety, such as partial or full reduction, hydration to form a ketone, or participation in multicomponent reactions, can generate an even wider array of structures. nih.gov For example, a sequence of propargyl-allenyl isomerization followed by Michael addition and an intramolecular Wittig reaction can lead to the formation of entirely new five-membered rings like pyrroles and thiophenes. acs.org This ability to pivot from a single, readily accessible intermediate to a wide range of complex and diverse scaffolds makes it a valuable tool for medicinal chemists. nih.govrsc.org

Utility in Materials Science Applications

Thiophene-based materials are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netrsc.org The incorporation of a polymerizable alkyne group directly onto the thiophene (B33073) ring allows this compound to serve as a monomer for novel functional polymers.

Conjugated Polymers: The Sonogashira polycoupling reaction, which extends the Sonogashira coupling to difunctional monomers, can be used to synthesize conjugated polymers where the thiophene unit is linked via an acetylene bridge. oup.com These poly(aryleneethynylene)s often possess unique photoelectronic properties. Furthermore, alkynes can undergo cyclotrimerization to form benzene (B151609) rings, a reaction that can be used to create highly cross-linked, porous polymer networks with large aromatic systems. oup.com

Microporous Polymer Networks (MPNs): The rigid structure of the thiophene ring and the alkyne rod makes this compound a suitable building block for creating MPNs. These materials, synthesized through chemical or electrochemical oxidative coupling, have high surface areas and are being explored for applications in gas storage, separation, and catalysis. acs.org

Surface Functionalization: The terminal alkyne can be used to graft the thiophene moiety onto surfaces via click chemistry. This allows for the modification of material properties, such as creating surfaces with specific electronic characteristics or for use in sensor applications.

Table 2: Potential Materials Science Applications

Application AreaSynthetic StrategyKey Property
Organic ElectronicsSonogashira Polycouplingπ-Conjugated Polymer Backbone
Fluorescent MaterialsPolymerization of AlkyneHigh Emission Quantum Yield
Microporous NetworksOxidative Coupling/CyclotrimerizationHigh Surface Area, Porosity
Chemical SensorsSurface Grafting via Click ChemistrySelective Analyte Binding

Catalytic Methodologies Utilizing the Compound Structure

While the compound itself is not a catalyst, its structure is well-suited for incorporation into catalytic systems, primarily by acting as a ligand for a catalytically active metal center. The thiophene ring, with its sulfur heteroatom and the adjacent hydroxyl group (or its thiophenolate conjugate base), can serve as a bidentate or monodentate ligand for transition metals.

There is precedent for thiophene derivatives acting as ligands in catalysis. Thiophenes containing an adjacent alkyne group have been integrated into conjugated microporous polymers that act as selective regulators for palladium-catalyzed oxidative Heck reactions. acs.org Similarly, thiophenol derivatives are known to coordinate with metal centers and can be grafted onto surfaces to create novel catalysts. wikipedia.orgacs.org The this compound molecule could be used to synthesize ligands where the sulfur and oxygen atoms bind to a metal, while the propargyl group serves as a handle to anchor the catalytic complex to a polymer support or a surface, facilitating catalyst recovery and reuse.

Outlook for Future Research Directions and Novel Applications

This compound represents a promising yet underexplored building block in chemical science. Its true potential lies at the intersection of its dual functionalities, offering a platform for innovation across multiple disciplines.

Future research will likely focus on several key areas:

Exploration of Novel Heterocyclic Scaffolds: Systematic investigation into the intramolecular cyclization reactions of derivatized this compound could yield novel families of fused thieno-heterocycles with unique biological and photophysical properties.

Development of Advanced Materials: The synthesis and characterization of polymers derived from this monomer are expected to produce new materials for organic electronics. Tuning the polymer structure could lead to materials with tailored band gaps, high charge carrier mobility, and strong fluorescence for applications in OLEDs and sensors. rsc.org

Combinatorial Chemistry for Drug Discovery: Employing the compound as a starting point for high-throughput synthesis and screening could accelerate the discovery of new therapeutic agents. The ability to easily generate diverse libraries of thiophene-containing molecules is a significant advantage in this field.

Design of Supported Catalysts: The development of new ligands based on this scaffold could lead to more efficient and recyclable catalysts. Anchoring these ligands to solid supports via the propargyl group is a promising strategy for applications in green chemistry and industrial processes.

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